Elimination Half-Life Prolongation: Deacetyl Acebutolol vs. Acebutolol
Following oral administration in healthy human subjects, deacetyl acebutolol (diacetolol) demonstrates a terminal plasma elimination half-life that is substantially prolonged compared to its parent compound acebutolol. This extended duration is a primary driver of the prolonged beta-blockade observed clinically following acebutolol administration [1]. While acebutolol has a reported half-life of 3-4 hours [2], deacetyl acebutolol exhibits a significantly longer half-life, necessitating its inclusion in bioanalytical assays to fully characterize acebutolol pharmacokinetics [3].
| Evidence Dimension | Terminal plasma elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | Oral terminal half-life: 12.27 ± 1.00 h (100 mg dose) to 13.05 ± 1.22 h (800 mg dose) in healthy subjects; IV half-life: 7.94 ± 0.26 h |
| Comparator Or Baseline | Acebutolol: approximately 3-4 hours |
| Quantified Difference | Approximately 3-4 fold longer half-life for deacetyl acebutolol versus acebutolol |
| Conditions | Healthy human volunteers; oral administration of diacetolol hydrochloride at doses of 100 mg, 400 mg, and 800 mg |
Why This Matters
The extended half-life dictates that analytical methods for acebutolol bioequivalence or therapeutic drug monitoring must include deacetyl acebutolol quantification to accurately capture cumulative drug exposure.
- [1] Flouvat B, Roux A, Chau NP, et al. Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol. Eur J Clin Pharmacol. 1981;19(4):287-292. View Source
- [2] Singh BN, Thoden WR, Wahl J. Acebutolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects. Pharmacotherapy. 1986;6(2):45-63. View Source
- [3] Kaye CM. Preliminary study of the disposition in man of acebutolol and its metabolite, diacetolol, using a new stereoselective HPLC method. Br J Clin Pharmacol. 1980. View Source
